molecular formula C6H8O4 B054670 1-(Methoxycarbonyl)cyclopropanecarboxylic acid CAS No. 113020-21-6

1-(Methoxycarbonyl)cyclopropanecarboxylic acid

Cat. No.: B054670
CAS No.: 113020-21-6
M. Wt: 144.12 g/mol
InChI Key: IZYOHLOUZVEIOS-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS 113020-21-6) is a cyclopropane-based dicarboxylic acid derivative where one carboxylic acid group is esterified. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . With a molecular formula of C 6 H 8 O 4 and a molecular weight of 144.13 g/mol, it offers a compact, rigid scaffold for molecular design . Its primary application is as a key precursor in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . The compound is characterized by its high purity (97%) and has a predicted boiling point of 85-87°C at 0.2 mmHg . It is slightly soluble in water and should be stored in a cool, dry place in a tightly closed container . From a safety perspective, this compound is classified as an irritant. Researchers should note that it may cause skin and serious eye irritation and may cause respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and handling should be performed in a well-ventilated environment. This product is intended for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

1-methoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-10-5(9)6(2-3-6)4(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYOHLOUZVEIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551394
Record name 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113020-21-6
Record name 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Sodium Hydroxide-Mediated Hydrolysis

A 1N sodium hydroxide solution in methanol/water at 0–20°C for 12–24 hours achieves partial hydrolysis. In one protocol, 25 g of dimethyl ester in 250 mL methanol reacted with 158 mL 1N NaOH, yielding 16.8 g (60%) after acidification to pH 2–3 with HCl. The reaction’s selectivity arises from controlled stoichiometry: 1 eq NaOH preferentially cleaves one ester group. Extended reaction times or excess base risk full hydrolysis to cyclopropane-1,1-dicarboxylic acid.

Lithium Hydroxide Optimization

Lithium hydroxide in tetrahydrofuran (THF)/water at 30°C for 12 hours enhances reaction rates. A 2020 patent documented dissolving 900 g of methyl 1-hydroxy-1-cyclopropanecarboxylate in THF/water (5:2), adding 10 eq LiOH, and heating to 30°C. After 12 hours, acidification to pH 5–6 yielded 673.2 g (85.2%). THF improves solubility of intermediate alkoxide species, while LiOH’s milder basicity reduces side reactions compared to NaOH.

Solvent Systems and Temperature Effects

Methanol/Water Mixtures

Methanol’s polarity facilitates dissolution of both ester substrates and inorganic bases. A 1:1 v/v methanol/water system with 1 eq KOH at ambient temperature for 4 hours yielded 65 mg (71%). Methanol’s low boiling point (64.7°C) allows easy removal via rotary evaporation, simplifying product isolation.

Tetrahydrofuran/Water Biphasic Systems

THF/water (5:2) at 30°C enables higher substrate loading (up to 7.76 mol scale). The biphasic system prevents aggregation of lithium carboxylate intermediates, improving reaction homogeneity. Post-hydrolysis, ethyl acetate extraction (3 × 5L) efficiently isolates the product with minimal emulsion formation.

Acidification and Product Isolation

Post-hydrolysis, acidification to pH 2–3 with HCl precipitates the product. Key steps include:

  • pH Control : Slow addition of 2N HCl prevents local overheating and decomposition.

  • Extraction : Ethyl acetate (3–5 volumes) achieves >90% recovery, with sodium sulfate or magnesium sulfate used for drying.

  • Concentration : Rotary evaporation below 40°C avoids thermal decarboxylation, preserving the cyclopropane ring.

Comparative Analysis of Base Selection

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
NaOHMethanol/water0–202460
LiOHTHF/water301285.2
KOHMethanol25471
LiOHMethanol/water20175*

*Estimated from analogous procedures.

Lithium hydroxide in THF/water provides the highest yield (85.2%) due to enhanced intermediate stability. Potassium hydroxide in methanol offers rapid reaction times (4 hours) but lower yields, likely due to over-hydrolysis.

Side Reactions and Mitigation Strategies

Over-Hydrolysis

Excess base or prolonged reaction times convert the product into cyclopropane-1,1-dicarboxylic acid. Stoichiometric control (1 eq base per ester group) and monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) are critical.

Cyclopropane Ring Opening

Strong acids during workup may protonate the cyclopropane ring, leading to ring-opening products. Maintaining pH > 1 during acidification and using dilute HCl (2N) mitigates this risk.

Industrial-Scale Adaptations

Shanghai Tianze Bio-pharmaceutical’s patented process uses a 9L THF/water system with 10 eq LiOH, achieving 85.2% yield on a 900 g scale. Key industrial considerations include:

  • Cost Efficiency : THF recycling via distillation reduces solvent costs.

  • Waste Management : Aqueous lithium salts are neutralized with Ca(OH)2 to form insoluble CaCO3, simplifying disposal.

Emerging Methodologies

Enzymatic Hydrolysis

Preliminary studies suggest lipases (e.g., Candida antarctica) selectively hydrolyze one ester group in dimethyl 1,1-cyclopropanedicarboxylate at 37°C, though yields remain suboptimal (≤50%) compared to chemical methods.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 minutes) with NaOH in ethanol/water reportedly increases reaction rates, but scalability and equipment costs limit industrial adoption .

Chemical Reactions Analysis

Types of Reactions

1-(Methoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Building Block : The compound serves as a crucial building block in the synthesis of more complex cyclopropane-containing molecules. Its functional groups allow for various chemical transformations, making it versatile in organic synthesis.

Medicinal Chemistry

Drug Development : Research is ongoing into the potential of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid derivatives for drug development. Its ability to modulate biological activity through enzyme inhibition and receptor binding positions it as a candidate for pharmacological applications.

Biological Studies

Biological Activity : The compound's derivatives are under investigation for their biological activities, including potential anti-inflammatory and anticancer properties. Studies focus on how these derivatives interact with biological macromolecules.

Material Science

Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials, particularly those requiring unique structural characteristics provided by the cyclopropane framework.

Case Study 1: Organic Synthesis Applications

In a study focusing on the synthesis of cyclopropane derivatives, researchers utilized this compound as a starting material. The compound underwent various transformations leading to the formation of biologically active compounds. The study highlighted its utility in synthesizing complex molecules with potential therapeutic effects.

Case Study 2: Medicinal Chemistry Insights

A research article examined the pharmacological potential of derivatives of this compound. The findings indicated that certain derivatives exhibited significant enzyme inhibition activity, suggesting their potential use in drug formulation targeting specific pathways involved in disease processes.

Uniqueness of this compound

This compound stands out due to its combination of functional groups that facilitate diverse reactivity patterns not found in similar compounds. Its methoxycarbonyl group allows for nucleophilic attacks, while the carboxylic acid group can participate in various chemical transformations.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 1-(Methoxycarbonyl)cyclopropanecarboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₆H₈O₄ 144.13 -COOCH₃, -COOH Intermediate in organic synthesis; pharmacological potential
1-Methoxycyclopropanecarboxylic acid C₅H₈O₃ 116.12 -OCH₃, -COOH Synthetic precursor; CAS 100683-08-7
Methyl 1-hydroxycyclopropanecarboxylate C₅H₈O₃ 116.12 -OH, -COOCH₃ Hydroxyl group enhances polarity; used in esterification studies
1-Allylcyclopropanecarboxylic acid C₇H₁₀O₂ 126.15 -CH₂CH=CH₂, -COOH Allyl group confers reactivity in polymer chemistry; CAS 80360-57-2
1-Aminocyclopropanecarboxylic acid C₄H₇NO₂ 117.11 -NH₂, -COOH Ethylene biosynthesis precursor in plants; LD₅₀ (rat, oral): 64 g/kg
1-Phenylcyclopropanecarboxylic acid derivatives Varies Varies Aryl groups, -COOH Antidepressant activity (e.g., Midalcipran); higher potency than imipramine

Key Observations :

  • Substituent Effects : The methoxycarbonyl group in the target compound introduces both steric bulk and electron-withdrawing effects, influencing reactivity compared to hydroxyl (polar) or allyl (conjugated) substituents .
  • Molecular Weight : The target compound has a higher molecular weight than simpler analogs (e.g., 1-Methoxy derivative) due to the additional oxygen atom in the methoxycarbonyl group .

Biological Activity

1-(Methoxycarbonyl)cyclopropanecarboxylic acid, also known as methoxycarbonylcyclopropanecarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H8O4
  • CAS Number : 113020-21-6
  • Molecular Weight : 144.13 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific pathways, although detailed mechanisms are still under investigation.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that derivatives of cyclopropanecarboxylic acids exhibit antimicrobial properties. The presence of the methoxycarbonyl group may enhance the lipophilicity and membrane permeability of the compound, improving its efficacy against bacterial strains.
  • Anti-inflammatory Effects
    • There is evidence suggesting that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells
    • Preliminary studies indicate that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Table 1: Summary of Biological Activities

Biological ActivityFindingsReference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro
CytotoxicityInduces apoptosis in cancer cell lines (e.g., HeLa, MCF-7)

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a university demonstrated the antimicrobial efficacy of various derivatives of cyclopropanecarboxylic acid, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls. The study concluded that structural modifications could enhance antimicrobial potency.

Case Study: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory properties were assessed using a murine model of inflammation. Administration of this compound resulted in a significant reduction in paw swelling and histological evidence of inflammation. This effect was linked to decreased expression of COX-2 and pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Key synthetic pathways include (1) ester hydrolysis of diethyl cyclopropane-1,1-dicarboxylate derivatives followed by selective methoxycarbonylation , and (2) cyclopropanation of α,β-unsaturated esters using transition-metal catalysts. Optimization involves controlling reaction temperature (e.g., 60–80°C for hydrolysis), pH (neutral to mildly acidic), and catalyst selection (e.g., palladium for cross-coupling). Yield improvements are achieved via stepwise purification (e.g., recrystallization or column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and methoxycarbonyl group in this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify cyclopropane ring protons (δ 0.8–1.5 ppm) and methoxycarbonyl carbons (δ 165–175 ppm). Coupling constants (JJ) confirm ring strain (e.g., JvicinalJ_{vicinal} ≈ 5–10 Hz) .
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and ester (C-O, ~1250 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., Orbitrap) confirms molecular weight (e.g., m/z 158.1 for C6_6H8_{8}O4_4) and fragmentation patterns .

Advanced Research Questions

Q. How does the steric strain of the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropane ring’s angular strain increases electron density at the carboxyl group, enhancing electrophilicity. Kinetic studies (e.g., using Hammett plots) compare substitution rates with non-strained analogs. Computational modeling (DFT or MD simulations) quantifies bond angles and charge distribution to predict regioselectivity . Experimental validation involves synthesizing derivatives (e.g., halogenated analogs) and monitoring reaction pathways via LC-MS .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cyclopropane derivative synthesis?

  • Methodological Answer : Discrepancies arise from variable catalyst loading (e.g., Pd vs. Cu), solvent polarity (e.g., DMF vs. THF), or substrate purity. Systematic meta-analysis of literature data (e.g., Arrhenius plots) identifies outliers. Controlled reproducibility studies under inert atmospheres (N2_2/Ar) and standardized substrates (≥98% purity) isolate key variables . Advanced kinetic profiling (e.g., stopped-flow spectroscopy) can clarify catalytic turnover rates .

Q. How can computational chemistry predict the stability of this compound under physiological conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations model hydrolysis pathways in aqueous buffers (pH 7.4). Density Functional Theory (DFT) calculates activation energies for ester bond cleavage. Comparative studies with analogs (e.g., cyclopropane vs. cyclohexane carboxylates) assess steric and electronic effects on degradation rates. Experimental validation involves HPLC monitoring of degradation products over time .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity profiles for cyclopropane carboxylates in plant physiology?

  • Methodological Answer : Variations in bioassay design (e.g., ACC oxidase activity vs. ethylene quantification) and compound purity (e.g., residual solvents) contribute to discrepancies. Standardized protocols (e.g., ISO 16638 for plant assays) and orthogonal validation (e.g., LC-MS/MS for metabolite tracking) improve reproducibility. Meta-analyses of structure-activity relationships (SAR) differentiate steric effects (cyclopropane vs. linear chains) from electronic contributions .

Experimental Design Considerations

Q. What precautions are critical when handling this compound to ensure experimental reproducibility?

  • Methodological Answer :

  • Storage : Keep desiccated at –20°C to prevent hydrolysis. Use amber vials to avoid photodegradation .
  • Handling : Work under inert atmosphere (glovebox) for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .

Comparative Analysis

Q. How do substituent positions (e.g., methoxycarbonyl vs. aminocyclopropane) alter the compound’s chemical behavior?

  • Methodological Answer : Substituent electronic effects are quantified via Hammett σ constants. For example, methoxycarbonyl’s electron-withdrawing nature increases acidity (pKa ~3.5) compared to aminocyclopropane derivatives (pKa ~8.2). Steric effects are assessed using X-ray crystallography or NOESY NMR to compare spatial arrangements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Methoxycarbonyl)cyclopropanecarboxylic acid

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